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Compound Name: 3-Iodoaniline

Cat. No.: B1194756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of the three isomers of

iodoaniline: 2-iodoaniline, 3-iodoaniline, and 4-iodoaniline. Understanding the distinct

spectroscopic properties of these isomers is crucial for their accurate identification and

characterization in various research and development applications, including organic synthesis

and pharmaceutical development. This document presents key experimental data from Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), alongside the methodologies used for these analyses.

Data Presentation
The following tables summarize the key spectroscopic data for the three iodoaniline isomers.

¹H NMR Spectral Data
The ¹H NMR spectra of the iodoaniline isomers in chloroform-d (CDCl₃) exhibit distinct

chemical shifts and splitting patterns for the aromatic protons, allowing for unambiguous

identification.
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Isomer Proton Chemical Shift (δ, ppm)

2-Iodoaniline Aromatic H

7.66 (d, J = 7.9Hz, 1H), 7.16 (t,

J = 7.6Hz, 1H), 6.77 (d, J =

8.0Hz, 1H), 6.50 (t, J = 7.5Hz,

1H)[1]

Amine (NH₂) 4.09 (s, 2H)[1]

3-Iodoaniline Aromatic H 7.03, 6.96, 6.81, 6.54[2]

Amine (NH₂) 3.56[2]

4-Iodoaniline Aromatic H 7.39, 6.45[3]

Amine (NH₂) 3.61[3]

¹³C NMR Spectral Data
The ¹³C NMR spectra provide further structural confirmation by showing the chemical shifts of

the carbon atoms in the benzene ring and the carbon bearing the amino group.

Isomer Carbon Chemical Shifts (δ, ppm) in CDCl₃

2-Iodoaniline
146.69, 138.94, 129.29, 119.92, 114.68,

84.13[1]

3-Iodoaniline
146.1, 137.9, 117.3, 79.4 (values for similar

aromatic amines)

4-Iodoaniline
Specific data points not fully available in search

results.

IR Spectral Data
Infrared spectroscopy highlights the characteristic vibrational frequencies of the functional

groups present in the iodoaniline isomers.
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Isomer Key IR Absorptions (cm⁻¹) Assignment

2-Iodoaniline ~3400-3300 N-H stretching (amine)

~1620 N-H bending (amine)

~850-750 C-H bending (aromatic)

~600-500 C-I stretching

3-Iodoaniline ~3400-3300 N-H stretching (amine)

~1620 N-H bending (amine)

~850-750 C-H bending (aromatic)

~600-500 C-I stretching

4-Iodoaniline 3500-3000 N-H stretching (amine)[4]

~1620 N-H bending (amine)

~850-750 C-H bending (aromatic)

~600-500 C-I stretching

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the iodoaniline isomers. All three isomers have the same molecular weight.

Isomer Molecular Ion (M⁺) Peak (m/z)

2-Iodoaniline 219.0[1]

3-Iodoaniline 219[2]

4-Iodoaniline 219

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The

general experimental protocols are outlined below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/figure/Fig-S2-IR-spectrum-for-4-iodoaniline_fig2_272220730
https://www.guidechem.com/question/how-is-2-iodoaniline-prepared--id120406.html
https://www.chemicalbook.com/SpectrumEN_626-01-7_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the iodoaniline isomer (typically 5-10 mg) was

dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d

(CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz or 400 MHz NMR

spectrometer.[1][3]

Data Acquisition:

For ¹H NMR, the spectral width was typically set to encompass the chemical shift range of

0-10 ppm. A sufficient number of scans were acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, the spectral width was set to approximately 0-200 ppm. Proton decoupling

was employed to simplify the spectra.

Data Processing: The acquired free induction decay (FID) was Fourier transformed, and the

resulting spectrum was phase- and baseline-corrected. Chemical shifts were referenced to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): A small amount of the solid iodoaniline sample was

placed directly on the ATR crystal.

KBr Pellet: A few milligrams of the sample were ground with potassium bromide (KBr)

powder and pressed into a thin, transparent pellet.

Nujol Mull: The sample was ground with a few drops of Nujol (mineral oil) to form a paste,

which was then placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer.
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Data Acquisition: The spectra were typically recorded over the range of 4000-400 cm⁻¹ with

a resolution of 4 cm⁻¹. A background spectrum was collected and subtracted from the

sample spectrum.

Data Processing: The resulting transmittance or absorbance spectrum was analyzed to

identify the characteristic absorption bands.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) at 70 eV is a common method for these types of

compounds.[1]

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The detector recorded the abundance of each ion, generating a mass spectrum.

Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and

characteristic fragment ions.

Mandatory Visualization
The following diagram illustrates the general experimental workflow for the spectroscopic

analysis of iodoaniline isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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